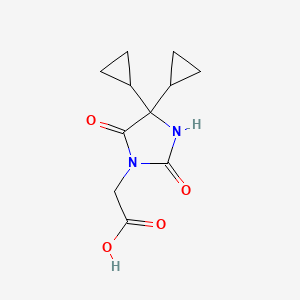
2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid is an organic compound characterized by its unique structure, which includes cyclopropyl groups and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves a multi-step process. One common method is through a nucleophilic substitution reaction. The process begins with the reaction of 2-chloroacetic acid with di(aminocarbamoyl) ester to form an intermediate di(chloroacetyl)imine. This intermediate is then hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidinone ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound may serve as a precursor in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The cyclopropyl groups and the imidazolidinone ring play crucial roles in its binding affinity and specificity. The compound may inhibit or modulate the activity of enzymes or receptors involved in critical biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxoimidazolidin-1-yl)acetic acid: Similar structure but lacks the cyclopropyl groups.
2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid: Contains ethyl groups instead of cyclopropyl groups.
Uniqueness
The presence of cyclopropyl groups in 2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
836-83-9 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H14N2O4/c14-8(15)5-13-9(16)11(6-1-2-6,7-3-4-7)12-10(13)17/h6-7H,1-5H2,(H,12,17)(H,14,15) |
InChI Key |
BXDMRJGYMZCSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(C(=O)N(C(=O)N2)CC(=O)O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




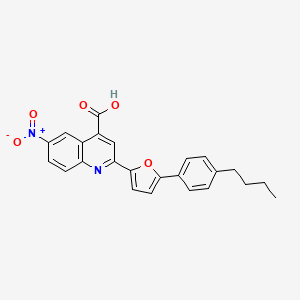
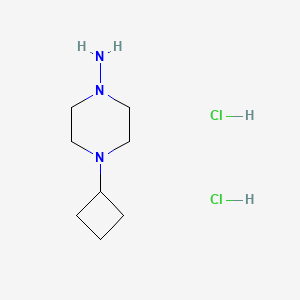

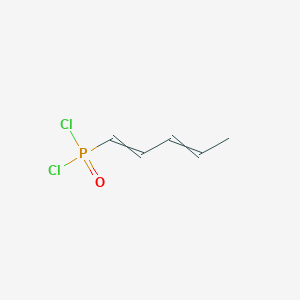



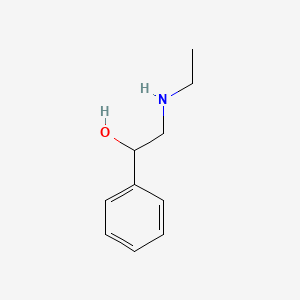
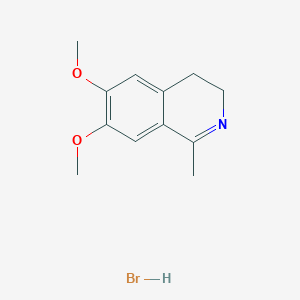


![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)
